molecular formula C4H5N3O2 B160950 5-Aminouracil CAS No. 932-52-5

5-Aminouracil

Cat. No. B160950
CAS No.: 932-52-5
M. Wt: 127.10 g/mol
InChI Key: BISHACNKZIBDFM-UHFFFAOYSA-N
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Patent
US08563540B2

Procedure details

Into a 2000-mL 4-necked round-bottom flask was placed a solution of 5-aminopyrimidine-2,4(1H,3H)-dione 1 (217 g, 1.71 mol, 1.00 equiv) in HCl (20%, 1302 mL), then added (E)-but-2-enal (143.5 g, 2.05 mol, 1.20 equiv). The resulting solution was heated to reflux for 3 h (hours) in an oil bath. The reaction mixture was cooled and filtered. The filtrate was concentrated under vacuum. The residual solution was diluted with 250 mL of water and adjusted to pH 10 with ammonia (25%). The isolated solid was collected by filtration, then washed with 2×100 mL of water, 2×250 ml of ethanol and 3×500 mL of ether and finally dried in an oven. This resulted in 63 g (21%) of 6-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione 2. 1H-NMR (400 MHz, CD3OD, ppm): 7.56 (2H, s), 2.60 (3H, s)
Quantity
217 g
Type
reactant
Reaction Step One
Quantity
143.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1302 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH:10](=O)/[CH:11]=[CH:12]/[CH3:13]>Cl>[CH3:13][C:12]1[CH:11]=[CH:10][C:7]2[NH:6][C:5](=[O:8])[NH:4][C:3](=[O:9])[C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
217 g
Type
reactant
Smiles
NC=1C(NC(NC1)=O)=O
Step Two
Name
Quantity
143.5 g
Type
reactant
Smiles
C(\C=C\C)=O
Step Three
Name
Quantity
1302 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2000-mL 4-necked round-bottom flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h (hours) in an oil bath
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residual solution was diluted with 250 mL of water
FILTRATION
Type
FILTRATION
Details
The isolated solid was collected by filtration
WASH
Type
WASH
Details
washed with 2×100 mL of water, 2×250 ml of ethanol and 3×500 mL of ether
CUSTOM
Type
CUSTOM
Details
finally dried in an oven
CUSTOM
Type
CUSTOM
Details
This resulted in 63 g (21%) of 6-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione 2

Outcomes

Product
Name
Type
Smiles
CC=1C=CC=2NC(NC(C2N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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